2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide
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Overview
Description
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide is a compound that features both a benzamide and an imidazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its biological activity and is found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide typically involves the formation of the imidazole ring followed by its attachment to the benzamide structure. One common method involves the use of a Mannich base reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom react to form the imidazole ring . The reaction conditions often require a catalyst, such as Cu(II), to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzamide moiety under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imidazole ring can lead to a saturated imidazole derivative.
Scientific Research Applications
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide
- 4-Methyl-2-(1H-imidazol-4-ylmethyl)benzamide
- 2-Hydroxy-4-methylbenzamide
Uniqueness
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a methyl group on the benzamide moiety, along with the imidazole ring, provides a distinct set of chemical and biological properties .
Properties
CAS No. |
127170-91-6 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-2-3-9(12(13)17)11(16)10(7)4-8-5-14-6-15-8/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15) |
InChI Key |
AVEUYXMSXHNGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)O)CC2=CN=CN2 |
Origin of Product |
United States |
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